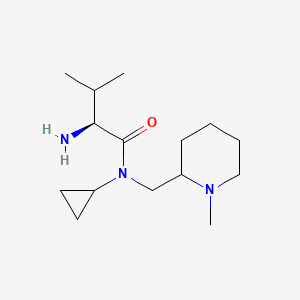(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide
CAS No.:
Cat. No.: VC13445168
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H29N3O |
|---|---|
| Molecular Weight | 267.41 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |
| Standard InChI | InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13?,14-/m0/s1 |
| Standard InChI Key | SHLMLSQCQHMCCX-KZUDCZAMSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1CCCCN1C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral amide derivative with a molecular formula of C₁₅H₂₉N₃O and a molecular weight of 267.41 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: a cyclopropyl substituent, a piperidine ring with a methyl group at the 2-position, and a butyramide backbone. The compound’s structure includes a stereogenic center at the α-carbon of the butyramide moiety (S-configuration), which is critical for its biological specificity .
Key Structural Features
-
Cyclopropyl Group: Enhances rigidity and lipophilicity, potentially influencing membrane permeability.
-
Piperidine Ring: Substituted with a methyl group at the 2-position, contributing to steric bulk and hydrogen-bonding capacity.
-
Butyramide Backbone: Provides a reactive site for further functionalization and interaction with biological targets .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₉N₃O | |
| Molecular Weight | 267.41 g/mol | |
| CAS Number | 1354028-54-8 | |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide | |
| SMILES | CC(C)C@@HN |
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound involves multi-step routes optimized for stereoselectivity and yield. Below is a generalized approach based on analogous compounds :
Step 1: Formation of the Cyclopropyl Intermediate
-
Reagents: Diazomethane or Simmons-Smith reagent (e.g., CH₂I₂/Zn(Cu)).
-
Conditions: Alkene cyclopropanation under mild acidic or thermal conditions.
-
Outcome: Introduction of the cyclopropyl group to a suitable precursor (e.g., allyl amine).
Step 2: Piperidine Ring Functionalization
-
Reagents: 1-Methylpiperidin-2-ylmethylamine or equivalents.
-
Conditions: Amide coupling using carbodiimides (e.g., DCC, EDC) or chloroformates.
-
Outcome: Attachment of the piperidine moiety to the butyramide backbone.
Step 3: Stereochemical Resolution
-
Method: Chiral chromatography or enzymatic resolution.
-
Purpose: Isolation of the (S)-enantiomer to ensure biological activity .
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide | Benzyl substituent on piperidine (vs. methyl) | Potential cholinesterase inhibitor |
| 2-Amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide | Piperidine substituent at position 3 (vs. 2) | Investigated for enzyme inhibition |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide | Piperidine substituent at position 4 (vs. 2) | Analogs show neuroactive properties |
Challenges and Future Research Directions
-
Stereoselective Synthesis:
-
In Vivo Pharmacokinetics:
-
Metabolism studies (e.g., cytochrome P450 interactions) are critical for drug development.
-
-
Target Validation:
-
High-throughput screening to identify specific receptors/enzymes modulated by the compound.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume